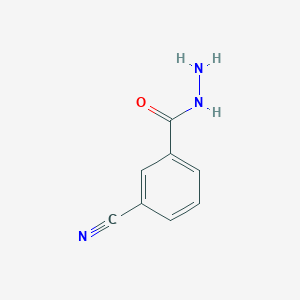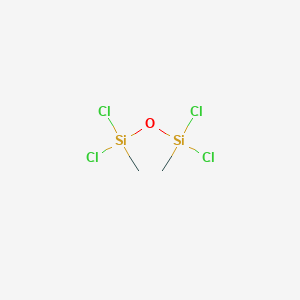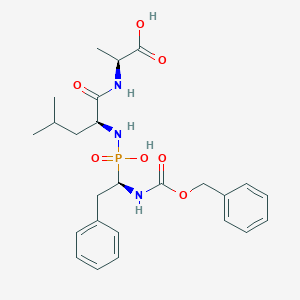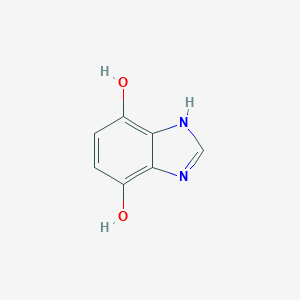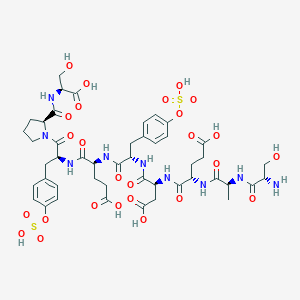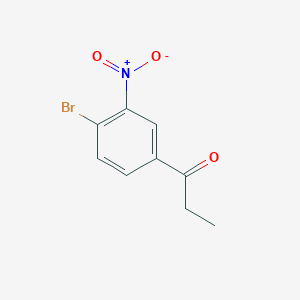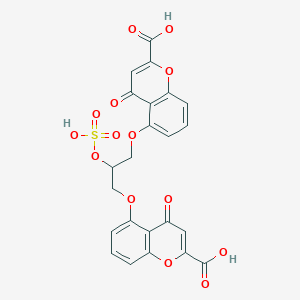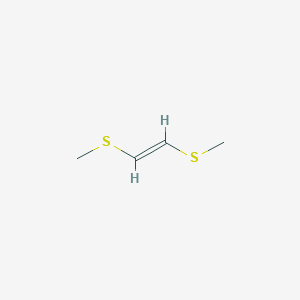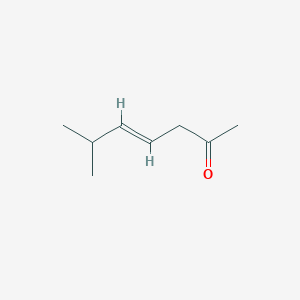
4-Hepten-2-one, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-heptene-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a distinctive odor and is commonly used in the flavor and fragrance industry. This compound is also known by other names such as methylheptenone and prenylacetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyl-4-heptene-2-one can be synthesized through various methods. One common synthetic route involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride, which then reacts with acetone to produce 6-Methyl-4-heptene-2-one . Another method involves the reaction of isobutene, formaldehyde, and acetone under specific conditions (250°C and 30 MPa) to yield the compound .
Industrial Production Methods
In industrial settings, the production of 6-Methyl-4-heptene-2-one often involves large-scale chemical reactions using readily available starting materials such as isoprene and acetone. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-heptene-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methyl-4-heptene-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-heptene-2-one involves its interaction with specific molecular targets and pathways. In plants, it has been shown to induce programmed cell death (PCD) by activating certain genes and signaling pathways. For example, it promotes the expression of genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1, which are involved in the PCD process . Additionally, transcription factors like PbrWRKY2, PbrWRKY34, and PbrWRKY39 regulate the expression of these genes .
Comparación Con Compuestos Similares
6-Methyl-4-heptene-2-one can be compared with other similar compounds such as:
6-Methyl-5-hepten-2-one: Another isomer with similar properties but different structural arrangement.
2-Methyl-2-hepten-6-one: Another isomer with a different position of the double bond and methyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to their structural differences.
Propiedades
IUPAC Name |
(E)-6-methylhept-4-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURQIFMXMISCGV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
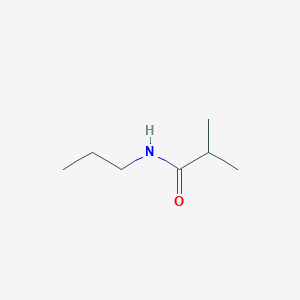
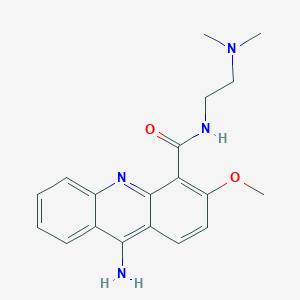
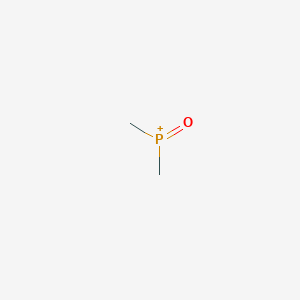
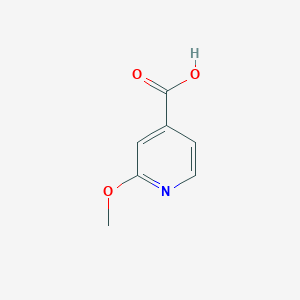
![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
